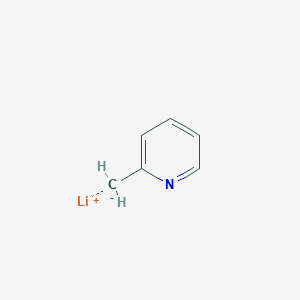

(2-Pyridylmethyl)lithium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Pyridylmethyl)lithium, also known as this compound, is a useful research compound. Its molecular formula is C6H6LiN and its molecular weight is 99.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Characterization

(2-Pyridylmethyl)lithium can be synthesized through the reaction of 2-pyridinemethanol with n-butyllithium or other lithium sources. The synthesis involves the deprotonation of the hydroxymethyl group, resulting in a highly reactive organolithium species.

Characterization Techniques:

- NMR Spectroscopy: Used to confirm the structure and purity of this compound.

- Mass Spectrometry: Helps in determining molecular weight and fragmentation patterns.

- X-ray Crystallography: Provides detailed structural information about the solid-state configuration.

Chemical Reactivity and Mechanisms

This compound exhibits notable reactivity in various chemical transformations:

- Nucleophilic Substitution Reactions: It can attack electrophiles to form new carbon-carbon bonds.

- Lithiation of Aromatic Compounds: The compound can be used to lithiate aromatic systems, facilitating further functionalization.

- Formation of Metal Complexes: It serves as a ligand in coordination chemistry, forming complexes with transition metals such as nickel and copper.

Organic Synthesis

This compound is widely utilized in organic synthesis for constructing complex molecules. Its ability to act as a nucleophile allows for the formation of various derivatives through reactions such as:

- Grignard-type reactions

- Cross-coupling reactions

Coordination Chemistry

The compound has been employed to synthesize metal complexes that exhibit interesting properties:

- Nickel Complexes: Studies have shown that this compound can form chiral nickel complexes that demonstrate photoluminescent properties, making them suitable for applications in luminescent materials .

- Copper Complexes: Research indicates that tris(2-pyridylmethyl)amine-ligated copper complexes can facilitate oxidative reactions, highlighting their utility in catalysis .

Lithium Battery Research

In battery technology, this compound can be used to explore new reaction pathways for lithium-ion conductors, contributing to advancements in solid-state battery materials . Its role as a reagent helps understand lithium-ion conduction mechanisms better.

Case Studies

Propriétés

Numéro CAS |

1749-29-7 |

|---|---|

Formule moléculaire |

C6H6LiN |

Poids moléculaire |

99.1 g/mol |

Nom IUPAC |

lithium;2-methanidylpyridine |

InChI |

InChI=1S/C6H6N.Li/c1-6-4-2-3-5-7-6;/h2-5H,1H2;/q-1;+1 |

Clé InChI |

BEBIQSRTLZBRRT-UHFFFAOYSA-N |

SMILES |

[Li+].[CH2-]C1=CC=CC=N1 |

SMILES canonique |

[Li+].[CH2-]C1=CC=CC=N1 |

Synonymes |

(2-pyridylmethyl)lithium |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.